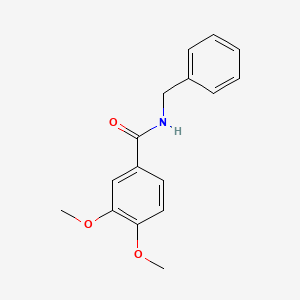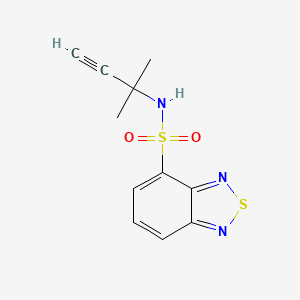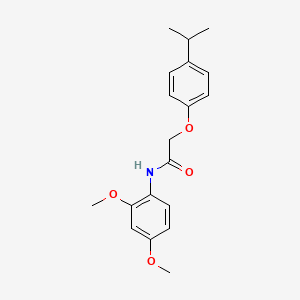![molecular formula C16H13N3OS B5588289 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)
1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone often involves reactions between substituted 1H-1,2,4-triazole-thiols and appropriate chloroacetyl or acetyl derivatives under conditions that may include the use of sodium hydride and potassium iodide at reflux (Liu et al., 2010). Additionally, cycloaddition of arylazides to acetylacetone is another route to obtain derivatives of 1,2,3-triazole (Pokhodylo et al., 2009).
Molecular Structure Analysis
Experimental and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT), have been conducted to analyze the molecular structure of related compounds. Such studies offer insights into the vibrational assignments, chemical shifts, molecular orbital energies, and other physicochemical properties (Ataol & Ekici, 2014).
Chemical Reactions and Properties
1-Phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential antimicrobial activities. For instance, reactions with isatin and phenyl isothiocyanate have been explored for the synthesis of compounds displaying growth inhibitory effects against certain bacteria and fungi (Bochao Li et al., 2017).
Physical Properties Analysis
The physical properties, such as UV-vis absorption, fluorescence spectra, and crystalline structure, have been investigated for various derivatives. These studies reveal that the physical characteristics are influenced by the substituents bonded to the triazole rings, affecting the fluorescence intensity and emission bands (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone derivatives, including their reactivity and potential as antimicrobial agents, have been a focus of research. These properties are determined through various spectroscopic and analytical techniques, such as IR, 1H NMR, 13C NMR, and HRMS (Bochao Li et al., 2017).
特性
IUPAC Name |
1-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(13-7-3-1-4-8-13)11-21-16-17-12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHXFCOCMFWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)
![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)
![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)

![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)
![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)


![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)